N-Butylscopolammonium Bromide-d9
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Overview
Description
N-Butylscopolammonium Bromide-d9 is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of N-Butylscopolammonium Bromide, which is known for its antispasmodic and anticholinergic properties. The compound is often used as a reference standard in pharmaceutical testing and research due to its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylscopolammonium Bromide-d9 involves the incorporation of deuterium atoms into the molecular structure of N-Butylscopolammonium Bromide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure high levels of deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Butylscopolammonium Bromide-d9 undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process where deuterium replaces hydrogen atoms.
Oxidation and Reduction Reactions: These reactions can modify the functional groups within the molecule, affecting its chemical properties.
Common Reagents and Conditions
Deuterated Reagents: Used to introduce deuterium atoms into the molecule.
Catalysts: Often employed to facilitate the reactions and improve yield.
Controlled Temperature and Pressure: Essential to maintain the integrity of the deuterium-labeled compound.
Major Products Formed
The primary product formed is this compound, with high deuterium incorporation. By-products are minimized through optimized reaction conditions and purification processes .
Scientific Research Applications
N-Butylscopolammonium Bromide-d9 is widely used in various fields of scientific research:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Used in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
N-Butylscopolammonium Bromide-d9 exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscles. The inhibition of muscle contraction reduces spasms and associated pain during abdominal cramping .
Comparison with Similar Compounds
Similar Compounds
Hyoscine Butylbromide:
Methscopolamine: Another compound with similar pharmacological effects but different chemical structure.
Uniqueness
N-Butylscopolammonium Bromide-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H30BrNO4 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1/i1D3,3D2,4D2,10D2; |
InChI Key |
HOZOZZFCZRXYEK-GZZKIYEGSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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